N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzodioxole moiety, an indole core, and multiple methoxy groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide typically involves several key steps:
Formation of the Benzodioxole Intermediate: This step involves the reaction of 5-bromo-benzo[1,3]dioxole with a palladium catalyst (PdCl2) and xantphos in the presence of cesium carbonate (Cs2CO3) in 1,4-dioxane at 130°C.
Preparation of the Indole Core: The indole core is synthesized through a series of reactions, including the use of ethyl bromoacetate and sodium hydride (NaH) in dimethylformamide (DMF) at 50°C.
Coupling of the Benzodioxole and Indole Moieties: The final step involves the coupling of the benzodioxole intermediate with the indole core using a palladium-catalyzed C-N cross-coupling reaction in toluene at reflux temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous sodium hydroxide (NaOH) at 40°C.
Reduction: Sodium borohydride (NaBH4) in ethanol (EtOH) at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their biological activities .
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Pharmacology: It is being explored for its ability to induce cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: The compound serves as a template for the design of new molecules with enhanced biological activities.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and cell apoptosis . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone
- N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1H-indole-2-carboxamide
Uniqueness
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of a benzodioxole moiety and an indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C23H25N3O7 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O7/c1-26-15(9-13-10-18(29-2)21(30-3)22(31-4)20(13)26)23(28)24-8-7-19(27)25-14-5-6-16-17(11-14)33-12-32-16/h5-6,9-11H,7-8,12H2,1-4H3,(H,24,28)(H,25,27) |
InChI Key |
IXLUJLRACQDIPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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